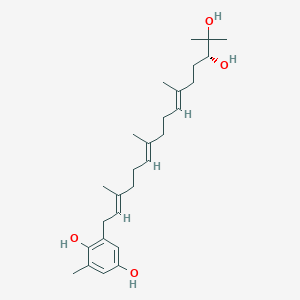

Plastoquinone 1

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H42O4 |

|---|---|

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylbenzene-1,4-diol |

InChI |

InChI=1S/C27H42O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,28-31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

Clave InChI |

IFICGHBDUBJMML-RILXQCJSSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)O |

SMILES canónico |

CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)O |

Origen del producto |

United States |

Biosynthesis and Metabolic Integration of Plastoquinone

De Novo Biosynthetic Pathways of Plastoquinone (B1678516) and Related Prenylquinones

Plastoquinone (PQ) is a crucial prenylquinone involved in photosynthetic electron transport. nih.govnih.gov Its de novo biosynthesis is a complex process involving the convergence of two major metabolic pathways: the shikimate pathway for the synthesis of the aromatic head group and the methylerythritol 4-phosphate (MEP) pathway for the formation of the isoprenoid side chain. nih.govfrontiersin.org This biosynthetic route is conserved among most photosynthetic organisms, including plants and algae. wikipedia.org

The benzoquinone ring of plastoquinone originates from the aromatic amino acid tyrosine. nih.govfrontiersin.org The initial steps of the pathway occur in the plastids, where tyrosine is converted into homogentisate (B1232598) (HGA), the direct precursor for the aromatic head group of PQ. nih.govmdpi.com

The synthesis of HGA from tyrosine involves two key enzymatic reactions:

Transamination of Tyrosine: Tyrosine aminotransferase (TAT) catalyzes the removal of the amino group from tyrosine to form p-hydroxyphenylpyruvate (HPP). nih.gov

Conversion to Homogentisate: HPP is then converted to HGA by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com

This HGA molecule serves as the foundational structure for the benzoquinone ring of plastoquinone. nih.gov

The characteristic isoprenoid side chain of plastoquinone is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place within the chloroplasts. nih.govwikipedia.org This pathway utilizes glyceraldehyde 3-phosphate and pyruvate (B1213749) as initial precursors to generate the basic five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com

For the most common form, plastoquinone-9 (PQ-9), these five-carbon units undergo a series of condensation reactions to form a 45-carbon chain. This elongation process is catalyzed by specific prenyltransferases. The final product of this elongation is solanesyl diphosphate (SPP), a C45 polyprenyl diphosphate. nih.govmdpi.com The enzyme responsible for the synthesis of SPP is solanesyl diphosphate synthase (SPS). nih.gov

The assembly of the complete plastoquinone molecule occurs through a prenylation reaction, where the HGA-derived benzoquinone ring is attached to the solanesyl side chain. wikipedia.orgnih.gov This crucial condensation step represents the convergence of the two precursor pathways.

The biosynthesis of plastoquinone is a tightly regulated process, governed by a series of specific enzymes and controlled at both the genetic and post-transcriptional levels to meet the metabolic demands of the cell, particularly in response to light conditions. researchgate.netnih.gov

The first committed step in plastoquinone-9 biosynthesis is the condensation of homogentisate (HGA) with solanesyl diphosphate (SPP). nih.gov This reaction is catalyzed by the enzyme homogentisate solanesyltransferase (HST) , which is located in the inner envelope membrane of chloroplasts. nih.govuni-muenchen.de

The HST-catalyzed reaction involves both the prenylation of HGA and a subsequent decarboxylation, yielding 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), the first intermediate of the pathway. nih.govresearchgate.net Studies on HST from various species, including Arabidopsis thaliana and Spinacia oleracea, have shown that the enzyme requires divalent cations, such as magnesium, for its catalytic activity. nih.gov While HST exhibits the highest activity with its natural substrate, solanesyl diphosphate, it can also utilize shorter-chain prenyl diphosphates in vitro. nih.govnih.gov

Following the initial condensation reaction, the biosynthesis of plastoquinone requires further modification of the benzoquinone ring.

Solanesyl Diphosphate Synthase (SPS): As mentioned, this enzyme is critical for synthesizing the C45 isoprenoid side chain (solanesyl diphosphate) from C5 isoprenoid units produced by the MEP pathway. nih.govmdpi.com In Arabidopsis, two genes, AtSPS1 and AtSPS2, encode for this enzyme, with AtSPS2 being targeted to the plastids and considered the primary enzyme for PQ side-chain synthesis. mdpi.com

MPBQ/MSBQ Methyltransferase (VTE3): After the formation of 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ) by HST, a methylation step is required to produce the final plastoquinol-9 (B116176) molecule. wikipedia.orguni-muenchen.de This reaction is catalyzed by the enzyme 2-methyl-6-solanesyl-1,4-benzoquinol methyltransferase, also known as VTE3. frontiersin.orgresearchgate.net This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the MSBQ molecule. uni-muenchen.de Interestingly, the VTE3 enzyme is also involved in the biosynthesis of tocopherols (B72186) (Vitamin E), highlighting a branch point in the pathway for these related compounds. frontiersin.org

| Enzyme | Abbreviation | Substrate(s) | Product | Function in Plastoquinone Biosynthesis |

|---|---|---|---|---|

| Tyrosine Aminotransferase | TAT | Tyrosine | p-Hydroxyphenylpyruvate (HPP) | Initiates the synthesis of the benzoquinone ring precursor. nih.gov |

| p-Hydroxyphenylpyruvate Dioxygenase | HPPD | p-Hydroxyphenylpyruvate (HPP) | Homogentisate (HGA) | Forms the direct aromatic precursor for the plastoquinone head group. mdpi.com |

| Solanesyl Diphosphate Synthase | SPS | Isopentenyl Diphosphate, Dimethylallyl Diphosphate | Solanesyl Diphosphate (SPP) | Synthesizes the C45 isoprenoid side chain. nih.gov |

| Homogentisate Solanesyltransferase | HST | Homogentisate (HGA), Solanesyl Diphosphate (SPP) | 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ) | Catalyzes the key condensation of the head group and side chain. nih.govresearchgate.net |

| MPBQ/MSBQ Methyltransferase | VTE3 | MSBQ, S-adenosylmethionine (SAM) | Plastoquinol-9 | Performs the final methylation step to form plastoquinol. frontiersin.orgresearchgate.net |

The regulation of plastoquinone biosynthesis is intrinsically linked to the photosynthetic activity of the cell. The redox state of the plastoquinone pool itself serves as a critical signal for modulating the expression of genes related to photosynthesis. nih.govgeomar.dedntb.gov.ua This creates a feedback mechanism that helps balance the components of the photosynthetic electron transport chain. wikipedia.org

When the PQ pool becomes excessively reduced, as occurs under high light conditions, it triggers a signaling cascade that affects the transcription of specific nuclear and chloroplast genes. nih.govgeomar.de This redox signaling pathway involves a sensor kinase located in the chloroplast, known as the Chloroplast Sensor Kinase (CSK). nih.gov CSK perceives the redox state of the PQ pool and, through phosphorylation events, controls the transcriptional activity of genes encoding photosystem components, thereby adjusting the photosynthetic apparatus to the prevailing light conditions. nih.gov While much of this regulation has been linked to the expression of photosystem genes, it highlights the central role of the PQ pool in chloroplast-to-nucleus retrograde signaling. oup.com

Enzymatic Systems and Genetic Regulation of Plastoquinone Biosynthesis

Subcellular Localization and Compartmentalization of Plastoquinone Pools

Plastoquinone (PQ) is not uniformly distributed within the chloroplast but is instead compartmentalized into distinct pools, each with specific functions. This subcellular organization is crucial for its role in photosynthetic electron transport and other metabolic processes. The primary locations for PQ within the chloroplast are the thylakoid membranes, plastoglobules, and the chloroplast envelopes.

Distribution within Thylakoid Membranes, Plastoglobules, and Chloroplast Envelopes

The majority of plastoquinone is found within the thylakoid membranes, where it functions as a mobile electron carrier in the photosynthetic electron transport chain. wikipedia.org Within the thylakoids, PQ shuttles electrons from Photosystem II (PSII) to the cytochrome b₆f complex. wikipedia.orgvedantu.com However, a significant portion of the total plastoquinone pool resides outside the thylakoid membranes, specifically in the plastoglobules and the inner chloroplast envelope. nih.govnih.gov

Plastoglobules are lipoprotein particles that are physically attached to the thylakoid membranes. researchgate.net These structures serve as a storage site for hydrophobic molecules, including the reduced form of plastoquinone (plastoquinol) and other lipids. nih.govresearchgate.net The chloroplast envelope, the double membrane surrounding the chloroplast, also contains a pool of plastoquinone. nih.gov Studies have shown that extraplastidial PQ molecules are stored in both the plastoglobules and the chloroplast envelopes. nih.gov For instance, in Arabidopsis, a substantial amount of phylloquinone (a related prenylquinone) is associated with plastoglobules (around 30%) in addition to the thylakoids (about 60%). researchgate.net

The distribution of plastoquinone can be summarized in the following table:

| Subcellular Location | Primary Form | Key Function |

| Thylakoid Membranes | Oxidized (PQ) and Reduced (PQH₂) | Mobile electron carrier in the photosynthetic electron transport chain. wikipedia.orgvedantu.com |

| Plastoglobules | Primarily Reduced (PQH₂) | Storage reservoir, photoprotection. nih.govresearchgate.net |

| Chloroplast Envelopes | Oxidized (PQ) and Reduced (PQH₂) | Storage, potential role in biosynthesis and transport. nih.gov |

Dynamic Exchange Mechanisms and Flux Regulation

The distinct pools of plastoquinone are not static; rather, a dynamic exchange occurs between them. The extrathylakoid pool of PQ, located in the plastoglobules and chloroplast envelope, functions as a reservoir that can replenish the thylakoid membrane pool. nih.gov This flux is crucial for maintaining the efficiency of photosynthesis and for protecting the plant from photooxidative stress. nih.gov

Under conditions of high light, the thylakoid PQ pool can become depleted. In such situations, PQ can be mobilized from the extrathylakoid stores to the thylakoids to act as a scavenger of singlet oxygen, a highly reactive and damaging molecule. nih.gov Molecular dynamics simulations have provided insights into the physical pathways for PQ exchange within the thylakoid membrane, particularly its entry and exit from the binding sites in Photosystem II. nih.govresearchgate.net These studies suggest the existence of specific channels that facilitate the diffusion of PQ between the thylakoid membrane lipid phase and the PSII complex, highlighting a promiscuous diffusion mechanism. nih.govresearchgate.net The regulation of this flux is critical for acclimation to changing light conditions and for preventing damage to the photosynthetic apparatus.

Formation and Physiological Significance of Acylated Plastoquinone Derivatives

In addition to the well-known forms of plastoquinone, acylated derivatives have been identified that play significant physiological roles. These include Acylplastoquinol (APQ) and Plastoquinone-B (PQ-B).

Acylplastoquinol (APQ) Synthesis and Biological Role

Acylplastoquinol (APQ) is a derivative of plastoquinol where a fatty acid is esterified to the quinol head group. biorxiv.org This compound has been identified in cyanobacteria, where it was initially mistaken for triacylglycerol (TAG) due to similar mobility in thin-layer chromatography. biorxiv.org The synthesis of APQ is catalyzed by an enzyme with homology to diacylglycerol acyltransferase 2 (DGAT2). researchgate.net

The precise biological role of APQ is still under investigation, but it is thought to be involved in regulating photosynthesis rather than serving as a primary storage molecule like TAG. biorxiv.org It may function in the protection or regeneration of Photosystem II after photoinhibition. biorxiv.orgresearchgate.net Studies in cyanobacteria suggest that APQ levels increase under high-salt stress conditions, where it contributes to the formation of pellicle biofilms that may aid in acclimation. researchgate.net APQ could also act as a reservoir of reducing power within the cell. biorxiv.org

Plastoquinone-B (PQ-B) Biosynthesis and Functional Characterization

Plastoquinone-B (PQ-B) is another acylated derivative, specifically a fatty acid ester of plastoquinone-C. researchgate.net Its synthesis, like that of APQ, has been linked to a bifunctional acyltransferase in cyanobacteria. nih.gov The gene responsible for the synthesis of both PQ-B and APQ has been identified in Synechocystis. nih.gov

Functionally, PQ-B has been shown to have the potential to act as an electron acceptor for Photosystem II in tobacco thylakoid membranes. nih.gov In cyanobacteria, PQ lipids, including PQ-B, are implicated in cellular acclimatization to severe NaCl stress by facilitating the formation of pellicle biofilms. nih.gov

A summary of these acylated derivatives is presented below:

| Acylated Derivative | Precursor | Synthesizing Enzyme (in cyanobacteria) | Putative Biological Role |

| Acylplastoquinol (APQ) | Plastoquinol | Bifunctional acyltransferase (homolog of DGAT2) researchgate.net | Regulation of photosynthesis, photoprotection, stress acclimation. biorxiv.orgresearchgate.net |

| Plastoquinone-B (PQ-B) | Plastoquinone-C | Bifunctional acyltransferase nih.gov | Electron acceptor for PSII, stress acclimation. nih.gov |

Mechanistic Roles of Plastoquinone in Photosynthetic Electron Transport

Plastoquinone (B1678516) as a Central Electron and Proton Carrier in Linear Electron Flow

Linear electron flow (LEF) is the primary pathway of electron transport in photosynthesis, involving both PSII and PSI to produce ATP and NADPH. frontiersin.org Plastoquinone is an indispensable component of this pathway, acting as a shuttle for electrons and protons between the major protein complexes embedded in the thylakoid membrane. researchgate.net

The process begins at PSII, a light-driven water-plastoquinone photooxidoreductase. pnas.org Upon excitation by light, PSII initiates a charge separation that ultimately leads to the oxidation of water, releasing electrons, protons, and molecular oxygen. usp.br These electrons are transferred through a series of cofactors within the PSII complex to a tightly bound plastoquinone molecule at the QA site. wikipedia.orgpnas.org From QA, the electron is passed to a second, exchangeable plastoquinone at the QB site. wikipedia.orgpnas.org

The QB site accommodates a plastoquinone molecule from the membrane pool. pnas.org It accepts two electrons in succession from QA. wikipedia.org After receiving the first electron, it forms a semiquinone anion (PQ•-). Upon accepting the second electron, this is followed by the uptake of two protons from the chloroplast stroma, resulting in the formation of fully reduced plastoquinol (PQH2). wikipedia.orgoup.com This PQH2 is then released from the QB site into the thylakoid membrane, joining a mobile pool of plastoquinol molecules. pnas.orgusp.br

Table 1: Key Events in Plastoquinone's Role at Photosystem II

| Step | Location | Process | Result |

|---|---|---|---|

| 1 | PSII Reaction Center | Light-induced charge separation | Electron passed to QA |

| 2 | QA site | Electron transfer | QA is reduced |

| 3 | QB site | QA transfers electron to QB | QB forms semiquinone (PQ•-) |

| 4 | QB site | Second electron transfer from QA | QB is fully reduced |

| 5 | Stroma/QB site interface | Proton uptake | Two protons bind to reduced QB |

The mobile PQH2 molecules diffuse laterally within the thylakoid membrane from PSII to the cytochrome b6f complex. researchgate.netoup.com This complex acts as a plastoquinol-plastocyanin reductase, mediating electron transfer from plastoquinol to the soluble electron carrier, plastocyanin. wikipedia.orgwikipedia.org The oxidation of PQH2 occurs at the Qo site of the cytochrome b6f complex, which is located on the lumenal side of the membrane. oup.comportlandpress.com

The process within the cytochrome b6f complex is known as the Q-cycle. oup.comfrontiersin.org In the first step of the Q-cycle, a PQH2 molecule binds to the Qo site and is oxidized. One of its two electrons is transferred via a high-potential chain, involving the Rieske iron-sulfur protein and cytochrome f, to plastocyanin. callutheran.eduoup.com The second electron is transferred through a low-potential chain, involving two b-type hemes (bH and bL), to another plastoquinone molecule bound at the Qi site on the stromal side of the complex, reducing it to a semiquinone. libretexts.org

A second PQH2 molecule then binds to the Qo site and undergoes the same oxidation process. One electron reduces another plastocyanin molecule, while the second electron is transferred to the semiquinone at the Qi site. This second electron fully reduces the plastoquinone at the Qi site, which then takes up two protons from the stroma to form PQH2. libretexts.org This newly formed PQH2 is then released back into the plastoquinone pool in the membrane.

Plastoquinone plays a direct and vital role in generating the proton motive force across the thylakoid membrane. This is achieved by coupling electron transport to the translocation of protons from the stroma to the thylakoid lumen. usp.brfrontiersin.org

For every molecule of PQH2 that is oxidized at the Qo site of the cytochrome b6f complex, the two protons it carried are released into the thylakoid lumen. researchgate.netfrontiersin.org Since the Q-cycle involves the oxidation of two PQH2 molecules at the Qo site and the formation of one PQH2 molecule at the Qi site (which removes two protons from the stroma), there is a net translocation of four protons from the stroma to the lumen for every two electrons that are passed to plastocyanin. wikipedia.org This vectorial movement of protons, facilitated by the mobile nature of plastoquinone, is a major contributor to the electrochemical proton gradient (ΔpH) that drives the synthesis of ATP by ATP synthase. royalsocietypublishing.orgpsu.edu

Involvement of Plastoquinone in Cyclic Electron Flow Around Photosystem I (PSI)

In addition to linear electron flow, plastoquinone is a key player in cyclic electron flow (CEF) around PSI. frontiersin.orgmdpi.com CEF generates a proton gradient, and thus ATP, without the net production of NADPH. psu.eduresearchgate.net This process is crucial for balancing the ATP/NADPH ratio required by metabolic processes like the Calvin-Benson cycle and for photoprotection under certain conditions. frontiersin.orgpnas.org

In CEF, electrons from the acceptor side of PSI are not transferred to NADP+ but are instead cycled back to the plastoquinone pool. frontiersin.orgpsu.edu This re-reduces the oxidized plastoquinone, allowing it to once again transport electrons to the cytochrome b6f complex. The rate-limiting step for CEF is generally considered to be the reduction of plastoquinone. frontiersin.org This process can occur through at least two partially redundant pathways in higher plants. researchgate.netnih.gov

The electrons for the re-reduction of plastoquinone originate from ferredoxin (Fd), the primary electron acceptor from PSI. psu.edu The reduced ferredoxin can then donate electrons back to the PQ pool, a process that is essential for sustaining the cycle. researchgate.net

Two main pathways are proposed for the transfer of electrons from the PSI acceptor side to the plastoquinone pool.

The first involves a homolog of the mitochondrial Complex I, called the NAD(P)H dehydrogenase-like (NDH-1) complex. annualreviews.orgnih.gov The NDH-1 complex is thought to mediate the transfer of electrons from reduced ferredoxin to plastoquinone. annualreviews.orgresearchgate.net While initially thought to oxidize NAD(P)H, recent evidence suggests that both chloroplast and cyanobacterial NDH-1 complexes primarily oxidize ferredoxin. annualreviews.orgnih.gov The NDH complex is a large, multi-subunit structure that likely contributes to proton pumping from the stroma to the lumen, further enhancing the proton gradient. researchgate.net In flowering plants, the NDH complex can form a supercomplex with PSI, which may enhance its stability and efficiency. researchgate.net

The second major pathway is referred to as the PROTON GRADIENT REGULATION 5 (PGR5)/PGR5-LIKE 1 (PGRL1)-dependent pathway. pnas.org This pathway is also believed to facilitate the transfer of electrons from ferredoxin to plastoquinone, possibly via the cytochrome b6f complex itself acting as a ferredoxin-plastoquinone reductase (FQR). portlandpress.compnas.org This pathway is sensitive to the inhibitor antimycin A. portlandpress.compsu.edu

In some organisms, a type II NAD(P)H dehydrogenase (NDH-2), which is a single-subunit enzyme, can also participate in the non-photochemical reduction of the plastoquinone pool. annualreviews.orgresearchgate.net Unlike NDH-1, NDH-2 does not pump protons. annualreviews.org

Table 2: Comparison of Cyclic Electron Flow Pathways Involving Plastoquinone

| Pathway | Key Components | Electron Donor | Proton Pumping |

|---|---|---|---|

| NDH-1 Dependent | NDH-1 complex, Ferredoxin, PSI | Ferredoxin | Yes (by NDH-1 complex) |

| PGR5/PGRL1 Dependent | PGR5, PGRL1, Ferredoxin, PSI, Cytochrome b6f | Ferredoxin | Yes (by Cytochrome b6f) |

Plastoquinone Function in Chlororespiration and Alternative Electron Transport Pathways

Chlororespiration describes an electron transport chain within the chloroplast thylakoid membranes that is analogous to mitochondrial respiration. openagriculturejournal.comnih.gov This pathway involves the non-photochemical reduction and subsequent oxidation of the plastoquinone (PQ) pool, accompanied by the consumption of oxygen. openagriculturejournal.comopenagriculturejournal.comebi.ac.uk The concept was first proposed in 1982 by Bennoun to explain changes in the redox state of the plastoquinone pool in the dark, in the absence of photosynthetic light reactions. nih.govopenagriculturejournal.comroyalsocietypublishing.org The primary enzymes involved are the NAD(P)H dehydrogenase (NDH) complex, which reduces the plastoquinone pool, and a plastid terminal oxidase (PTOX), which oxidizes it. openagriculturejournal.comresearchgate.net This pathway is considered an alternative electron sink, playing a role in photoprotection and balancing the redox state of the photosynthetic electron transport chain, particularly under stress conditions. openagriculturejournal.comoroboros.atnih.gov

The Plastid Terminal Oxidase (PTOX) is a nuclear-encoded enzyme located in the non-appressed regions of the thylakoid membrane. wikipedia.orgfrontiersin.org It is a non-heme diiron quinol oxidase that catalyzes the oxidation of reduced plastoquinone (plastoquinol, PQH2) by transferring electrons to molecular oxygen, producing water. nih.govfrontiersin.org PTOX is homologous to the alternative oxidase (AOX) found in mitochondria. nih.govwikipedia.org

The primary function of PTOX in this context is to act as an electron sink, preventing the over-reduction of the plastoquinone pool. wikipedia.orgfrontiersin.org This is crucial during chloroplast biogenesis for carotenoid synthesis and under various stress conditions like high light, drought, and extreme temperatures, where it functions as a "safety valve". nih.govfrontiersin.orgoup.com By oxidizing plastoquinol, PTOX helps maintain the redox balance required for efficient photosynthesis and protects Photosystem II (PSII) from photodamage that can result from a highly reduced PQ pool. frontiersin.orgnih.gov While the maximal rate of photosynthesis is significantly higher, PTOX activity can account for a substantial portion of PSII activity under stress. frontiersin.org In developed chloroplasts, a key role of PTOX is its participation in chlororespiration, where it oxidizes the PQ pool that has been reduced by the NDH complex. wikipedia.org

Table 1: Overview of Plastid Terminal Oxidase (PTOX)

| Feature | Description | References |

| Enzyme Type | Non-heme diiron plastoquinol-oxygen oxidoreductase | nih.govfrontiersin.org |

| Location | Non-appressed thylakoid membranes in chloroplasts | frontiersin.org |

| Primary Function | Oxidation of plastoquinol (PQH2) to plastoquinone (PQ) | nih.govwikipedia.org |

| Electron Acceptor | Molecular Oxygen (O2) | openagriculturejournal.comfrontiersin.org |

| Key Roles | Chlororespiration, Carotenoid biosynthesis, Photoprotection under stress | nih.govwikipedia.orgfrontiersin.org |

| Regulation | Upregulated under abiotic stress (high light, drought, salinity) | frontiersin.org |

The process of chlororespiration is intrinsically regulated by the redox state of the plastoquinone pool. royalsocietypublishing.orgoup.com The PQ pool acts as a central hub, integrating various electron flow pathways, and its redox level signals the metabolic state of the chloroplast. openagriculturejournal.comoup.com Under optimal conditions, chlororespiration does not contribute significantly to electron transport. openagriculturejournal.comnih.gov However, under environmental stresses such as drought, high light intensity, or temperature extremes, the photosynthetic electron transport chain can become over-reduced, leading to an accumulation of reduced equivalents like NADPH. openagriculturejournal.comopenagriculturejournal.com

This increase in reducing power leads to a more reduced state of the plastoquinone pool. openagriculturejournal.comopenagriculturejournal.com A highly reduced PQ pool activates chlororespiration. openagriculturejournal.comopenagriculturejournal.com The NDH complex uses stromal reductants (like NADPH or ferredoxin) to reduce oxidized plastoquinone, while PTOX acts to oxidize the resulting plastoquinol. openagriculturejournal.comresearchgate.net This flow of electrons from stromal reductants to oxygen via the PQ pool helps to alleviate the over-reduction of the stroma, dissipate excess reducing power, and maintain redox homeostasis. openagriculturejournal.comopenagriculturejournal.com Therefore, chlororespiration functions as a regulatory mechanism, activated by a reduced PQ pool to protect the photosynthetic apparatus from oxidative damage and to balance the ATP/NADPH ratio. openagriculturejournal.com

Structural and Molecular Dynamics of Plastoquinone Binding Sites within Photosynthetic Complexes

Plastoquinone's function as a mobile electron carrier necessitates its interaction with multiple protein complexes, primarily Photosystem II and the Cytochrome b6f complex. These complexes possess specific binding pockets that facilitate the precise docking, electron transfer, and release of plastoquinone molecules.

Photosystem II (PSII), a water-plastoquinone oxidoreductase, contains two distinct binding sites for plastoquinone, designated Q_A and Q_B. usp.brplos.org These sites are located on the D2 and D1 proteins of the PSII reaction center, respectively. usp.brotago.ac.nzresearchgate.net While the plastoquinone molecules at both sites are chemically identical (typically Plastoquinone-9 in vivo), their binding affinities and functions differ significantly. usp.brwikipedia.org

The Q_A Site : The primary quinone acceptor, Q_A, is tightly bound to the D2 protein and functions as a one-electron carrier. usp.brwikipedia.org It accepts a single electron from the initial acceptor, pheophytin, becoming the stable semiquinone anion, Q_A•⁻. oup.com

The Q_B Site : The secondary quinone acceptor, Q_B, is loosely bound within a "pocket" on the D1 protein. wikipedia.orgoup.com This site functions as a two-electron gate. After the first photochemical event, Q_A•⁻ transfers its electron to an oxidized plastoquinone molecule at the Q_B site, forming a stable, tightly bound semiquinone, Q_B•⁻. researchgate.netcapes.gov.br Following a second photochemical event and the reduction of a new Q_A, a second electron is transferred from Q_A•⁻ to Q_B•⁻. usp.brresearchgate.net This fully reduces the quinone, which then picks up two protons from the stromal side of the membrane to form plastoquinol (PQH2). usp.broup.com The now neutral and mobile PQH2 molecule detaches from the Q_B site and diffuses into the thylakoid membrane, where it is replaced by a new oxidized plastoquinone molecule from the membrane pool, completing the cycle. usp.broup.com This two-step reduction and protonation mechanism at the Q_B site is essential for coupling electron transport to proton translocation across the membrane. oup.com

Table 2: Comparison of Q_A and Q_B Binding Sites in Photosystem II

| Feature | Q_A Site | Q_B Site | References |

| Protein Subunit | D2 Protein | D1 Protein | otago.ac.nzresearchgate.net |

| Binding | Tightly and permanently bound | Loosely and transiently bound | plos.orgwikipedia.org |

| Electron Transfer | Accepts one electron from Pheophytin | Accepts two electrons sequentially from Q_A | oup.comresearchgate.net |

| Function | Single-electron acceptor | Two-electron gate | wikipedia.orgoup.com |

| End Product | Semiquinone anion (Q_A•⁻) | Plastoquinol (PQH2) | oup.comresearchgate.net |

| Exchange with Pool | Does not exchange with the PQ pool | Exchanges with the PQ pool in the membrane | usp.broup.com |

After its release from PSII, plastoquinol diffuses through the thylakoid membrane to the Cytochrome b6f complex. This complex oxidizes plastoquinol at the Qp site (p for positive, lumenal side) and reduces plastoquinone at the Qn site (n for negative, stromal side) in a process known as the Q-cycle. oup.comillinois.edu

The Qn site (also referred to as the Qi site) is the plastoquinone-reducing site of the complex. Structural and biochemical studies have provided insight into this interaction. In the cyanobacterial b6f complex, a plastoquinone molecule has been found bound in a quinone exchange cavity near the stromal side. purdue.edu This site is adjacent to two of the complex's hemes, heme b_n and a unique heme c_n (also known as heme x). purdue.edunih.gov Studies using quinone analogue inhibitors like NQNO (2-n-nonyl-4-hydroxyquinoline N-oxide) show that they bind as an axial ligand to heme c_n. nih.gov This strongly implies that plastoquinone is the natural ligand for heme c_n at the Qn site. nih.gov The binding of plastoquinone at this site positions it to accept two electrons sequentially, one from heme b_n (which received it from the Qp site via heme b_p) and another potentially from ferredoxin during cyclic electron flow, leading to its reduction to plastoquinol. oup.comnih.gov This process contributes to the generation of the proton motive force by consuming protons from the stroma. oup.com

Redox Signaling and Regulatory Functions of the Plastoquinone Pool

Plastoquinone (B1678516) Redox State as a Sensor for Photosynthetic Energy Balance

The redox state of the plastoquinone pool serves as a critical sensor for the balance of photosynthetic energy. Current time information in Nyong-et-Kellé, CM.rutgers.eduunige.chulisboa.ptmdpi.comcdnsciencepub.com Situated between photosystem II (PSII) and the cytochrome b₆f complex, the PQ pool's level of reduction or oxidation provides a real-time indication of the efficiency of photosynthetic electron flow. oup.com When the rate of electron donation from PSII exceeds the rate of electron acceptance by the cytochrome b₆f complex and subsequently photosystem I (PSI), the PQ pool becomes predominantly reduced in the form of plastoquinol (PQH₂). oup.comresearchgate.net Conversely, when electron flow to PSI is faster, the pool becomes more oxidized. researchgate.netnih.gov This dynamic equilibrium makes the PQ pool an ideal sensor for imbalances between the two photosystems. cdnsciencepub.comnih.gov

Changes in light quality and quantity directly impact the PQ pool's redox state. ulisboa.ptnih.gov For instance, light that preferentially excites PSII leads to a more reduced PQ pool, signaling an excess of light energy being harvested by PSII relative to what can be processed downstream. oup.comnih.gov This state of high "excitation pressure" on PSII is a key signal that initiates various acclimatory responses. oup.com The chloroplast, through the PQ pool, thus acts as a global sensor of cellular energy imbalance, influencing not only intrachloroplastic processes but also sending retrograde signals to the nucleus to adjust gene expression according to the plant's metabolic needs. cdnsciencepub.com Research has shown that the redox state of the PQ pool is under strict homeostatic control, highlighting its importance in signaling photosynthetic imbalances. nih.gov

Regulation of Photosystem Stoichiometry via Plastoquinone-Mediated Signaling

The redox state of the plastoquinone pool is a key regulator of the long-term acclimation process known as photosystem stoichiometry adjustment. ulisboa.ptnih.gov This mechanism ensures the optimal functioning of photosynthesis by altering the relative number of PSII and PSI complexes in the thylakoid membrane in response to sustained changes in light quality. nih.govcapes.gov.br

When the PQ pool is predominantly reduced, it signals for a decrease in the synthesis of PSII components and an increase in the synthesis of PSI components. researchgate.netnih.gov Conversely, an oxidized PQ pool promotes the synthesis of PSII and represses PSI synthesis. researchgate.netnih.gov This reciprocal regulation helps to balance the excitation energy distribution between the two photosystems, maximizing the efficiency of linear electron transport. capes.gov.br This transcriptional control counteracts the very imbalance that causes it, serving as a self-regulating system. researchgate.netnih.gov

Chloroplast Sensor Kinase (CSK) Pathway in Gene Expression Regulation

Central to the plastoquinone-mediated regulation of photosystem stoichiometry is the Chloroplast Sensor Kinase (CSK). nih.govplos.org CSK is a sensor kinase of cyanobacterial origin that directly senses the redox state of the PQ pool. nih.govnih.gov It is a modified two-component sensor kinase that has been shown to be a redox-responsive iron-sulfur protein, containing a [3Fe-4S] cluster. nih.govwikipedia.org

Research indicates that the reduced form of plastoquinone, plastoquinol, inhibits the autokinase activity of CSK. nih.gov CSK, in turn, regulates the transcription of chloroplast genes encoding the reaction center proteins of both photosystems. nih.govplos.org Specifically, CSK has been identified as a repressor of certain chloroplast genes. nih.govresearchgate.net When the PQ pool is oxidized, CSK is active and promotes the transcription of PSII genes while repressing PSI genes. nih.govcapes.gov.br When the PQ pool is reduced, CSK activity is suppressed, leading to the repression of PSII genes and the induction of PSI genes. nih.govcapes.gov.br This signaling pathway, involving CSK, directly links the redox state of an electron carrier to the genetic machinery of the chloroplast, providing a clear mechanism for photosystem stoichiometry adjustment. plos.org

Long-term Acclimation Responses to Light Fluctuations

Plants in their natural environment are subjected to constantly fluctuating light conditions. nih.govtandfonline.com Long-term acclimation to these fluctuations involves significant adjustments in the photosynthetic apparatus, which are, in part, orchestrated by signals originating from the plastoquinone pool. nih.govresearchgate.net These long-term responses go beyond the immediate adjustments of state transitions and involve changes in gene expression and the accumulation of photosynthetic protein complexes. nih.gov

Under fluctuating light, the redox state of the PQ pool provides an integrated signal of the recent light history, influencing the expression of numerous nuclear genes. bibliotekanauki.plnih.gov Studies using DNA microarrays have identified a suite of genes whose expression is modulated by the PQ redox state in response to varying irradiance levels. bibliotekanauki.plnih.gov These acclimatory responses include adjustments in the levels of light-harvesting proteins and photosystem core components to optimize light capture and utilization while minimizing the potential for photodamage. nih.gov This demonstrates that plastoquinone-mediated signaling is a critical component of a plant's ability to acclimate and maintain photosynthetic efficiency in complex and changing light environments. tandfonline.com

Plastoquinone-Dependent State Transitions in Light Harvesting Redistribution

State transitions are a short-term regulatory mechanism that balances the distribution of light excitation energy between PSII and PSI. nih.govnih.gov This rapid acclimation process is directly controlled by the redox state of the plastoquinone pool. Current time information in Nyong-et-Kellé, CM.rutgers.eduunige.chmdpi.comnih.govresearchgate.net When the PQ pool becomes overly reduced due to preferential excitation of PSII, a signal is initiated to redirect some of the light-harvesting capacity from PSII to PSI. nih.govmdpi.com This redistribution of antenna proteins, specifically the mobile fraction of the Light-Harvesting Complex II (LHCII), helps to alleviate the excitation pressure on PSII and increase the excitation of PSI, thereby rebalancing electron flow. frontiersin.org

This process is reversible; when the PQ pool becomes oxidized due to preferential excitation of PSI, the mobile LHCII returns to PSII. nih.govpnas.org This dynamic redistribution optimizes the efficiency of photosynthesis under conditions of changing light quality. mdpi.com

STN7 Kinase Activation and LHCII Phosphorylation

The key enzyme responsible for initiating the phosphorylation of LHCII during state transitions is the STN7 kinase (or its ortholog Stt7 in algae). nih.govnih.gov The activity of STN7 is regulated by the redox state of the plastoquinone pool via the cytochrome b₆f complex. nih.govnih.govmdpi.com When plastoquinol (PQH₂) binds to the Qₒ site of the cytochrome b₆f complex, it triggers the activation of the associated STN7 kinase. nih.govembopress.org

Once activated, STN7 phosphorylates specific threonine residues on the mobile LHCII proteins. researchgate.netmdpi.com This phosphorylation event is thought to induce a conformational change in LHCII, causing it to detach from PSII. mdpi.comresearchgate.net It is important to note that STN7 can also be activated through non-photochemical reduction of the PQ pool under certain stress conditions, such as dark-chilling. mdpi.comresearchgate.netnih.gov The dephosphorylation of LHCII, leading to its return to PSII, is carried out by a constitutively active phosphatase known as TAP38/PPH1. nih.govresearchgate.net

Dynamic Reorganization of Thylakoid Membranes

The phosphorylation of LHCII and its subsequent migration from PSII to PSI during state transitions involves a dynamic reorganization of the thylakoid membrane. nih.gov Thylakoid membranes are structurally organized into stacked regions called grana, which are enriched in PSII, and unstacked regions known as stroma lamellae, where PSI is predominantly located. oup.com

Cross-Talk with Nuclear Gene Expression via Retrograde Signaling

The coordination between the plastid and the nucleus is fundamental for the assembly and function of the photosynthetic apparatus. This communication is partly achieved through retrograde signaling, a process where signals originating from the plastids modulate the expression of nuclear genes. nih.govnih.gov The plastoquinone (PQ) pool, an assembly of electron carrier molecules within the thylakoid membrane, plays a crucial role as a sensor of the photosynthetic electron flow. oup.comrutgers.edu Its redox state—the balance between its oxidized (plastoquinone) and reduced (plastoquinol) forms—is a primary source of information about the efficiency of photosynthetic light reactions. oup.com This information is relayed to the nucleus to regulate the expression of numerous nuclear-encoded genes, particularly those involved in photosynthesis, allowing the plant to acclimate to fluctuating environmental conditions like changes in light intensity. nih.govgeomar.de

Identification of Plastid-Derived Signaling Molecules and Pathways

The primary signaling molecule in this context is the plastoquinone pool itself, which acts as a redox sensor. oup.com The ratio of reduced plastoquinol (PQH₂) to oxidized plastoquinone (PQ) directly reflects the balance between the light-harvesting activity of Photosystem II (PSII) and the electron-accepting capacity of downstream components, including the cytochrome b₆f complex and Photosystem I (PSI). oup.com When PSII is overexcited relative to PSI, for instance under high light, the PQ pool becomes predominantly reduced. oup.com Conversely, under low light or when PSI activity outpaces PSII, the PQ pool becomes more oxidized. oup.com

The precise pathway that transduces this redox signal from the thylakoid membrane to the nucleus is still under investigation, but several components have been implicated. Evidence suggests the involvement of a chloroplast protein kinase that is activated by the reduced state of the plastoquinone pool. oup.comgeomar.de This kinase is thought to initiate a phosphorylation cascade that ultimately influences transcription factors in the nucleus. geomar.de The model proposes that a phosphorylated factor, coupled to the redox status of plastoquinone, reversibly represses the expression of certain nuclear genes. geomar.de

Researchers utilize specific chemical inhibitors of the photosynthetic electron transport chain to experimentally manipulate the redox state of the PQ pool and study its downstream effects. oup.comrutgers.eduoup.com These tools have been instrumental in identifying the PQ pool as the origin of specific retrograde signals.

| Inhibitor | Site of Action | Effect on Plastoquinone Pool |

| DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) | Binds to the Q>B site of Photosystem II, blocking electron flow to the plastoquinone pool. oup.comoup.com | Prevents reduction, leading to a more oxidized PQ pool. oup.comoup.com |

| DBMIB (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone) | Prevents the oxidation of plastoquinol (PQH₂) by the cytochrome b₆f complex. oup.comoup.com | Prevents oxidation, leading to a more reduced PQ pool. oup.comoup.com |

This table summarizes common chemical tools used to study plastoquinone-mediated retrograde signaling.

While the PQ pool is a key source of redox signals, it is part of a complex network. nih.gov Other retrograde signaling pathways exist, involving tetrapyrrole biosynthesis intermediates and reactive oxygen species (ROS), which can interact with or operate in parallel to PQ-derived signals. nih.govnih.govnih.gov However, experiments using DCMU and DBMIB have demonstrated a distinct signaling pathway originating specifically from the redox state of the plastoquinone pool. nih.govbibliotekanauki.pl

Regulation of Nuclear-Encoded Photosynthetic Genes

The redox state of the plastoquinone pool directly influences the transcriptional regulation of a suite of nuclear genes encoding proteins essential for photosynthesis. mdpi.com This regulation allows the plant to perform long-term acclimation to changes in light quality and quantity by adjusting the stoichiometry of its photosynthetic complexes and light-harvesting antennae. nih.gov

A classic and well-studied example is the regulation of the Lhcb genes, which encode the chlorophyll (B73375) a/b-binding proteins of the light-harvesting complex of PSII (LHCII). oup.comoup.com In the green alga Dunaliella tertiolecta, an oxidized PQ pool, achieved by shifting cultures from high to low light, stimulates the transcription of Lhcb genes. oup.comgeomar.de Conversely, a reduced PQ pool, induced by high light or DBMIB treatment, represses Lhcb gene transcription to prevent the absorption of excess light energy. oup.combibliotekanauki.pl This response has also been observed in higher plants like Arabidopsis thaliana. pnas.org

Beyond the well-documented Lhcb genes, the PQ pool's influence extends to other nuclear-encoded components of the photosynthetic apparatus and related pathways. mdpi.com Studies in Arabidopsis and various algae have identified several genes that respond to PQ redox signals. oup.combibliotekanauki.pl For instance, the expression of the gene for plastocyanin (PetE) is controlled by a redox signal from the PQ pool. oup.com In contrast, other genes, such as those for the PSI subunits PsaD and PsaF, appear to respond to redox signals originating further downstream in the electron transport chain. oup.com In a DNA microarray study on Arabidopsis, 50 genes were identified whose expression during acclimation to elevated irradiance was reverted by DCMU treatment, suggesting their regulation is mediated by the PQ pool's redox state. bibliotekanauki.plnih.gov This regulation appears to be most significant within a non-stressing range of light intensities. bibliotekanauki.plbibliotekanauki.pl

Research in the marine diatom Phaeodactylum tricornutum has revealed another layer of regulation, where an oxidized PQ pool leads to an increase in the mRNA abundance of nuclear-encoded fatty acid desaturases (FADs). rutgers.edu This suggests a novel retrograde signaling pathway linking photosynthetic electron transport to the physical properties of thylakoid membranes. rutgers.edu

| Gene / Protein | Organism | PQ Pool State | Observed Effect on Expression |

| Lhcb (LHCII proteins) | Dunaliella tertiolecta | Oxidized | Increased transcription. oup.comgeomar.de |

| Lhcb (LHCII proteins) | Dunaliella tertiolecta, Arabidopsis thaliana | Reduced | Decreased transcription. oup.combibliotekanauki.pl |

| PetE (Plastocyanin) | Arabidopsis thaliana | Oxidized | Increased transcription. oup.compnas.org |

| Ascorbate (B8700270) Peroxidase | Higher Plants | Reduced | Regulated expression. oup.commdpi.com |

| Fatty Acid Desaturases (FADs) | Phaeodactylum tricornutum | Oxidized | Increased mRNA abundance. rutgers.edu |

| Various (50 genes identified) | Arabidopsis thaliana | Modulated (Oxidized/Reduced) | Differential expression under elevated irradiance. bibliotekanauki.plnih.gov |

This table provides examples of nuclear genes and proteins whose expression is regulated by the redox state of the plastoquinone pool.

It is important to note that while the PQ pool is a significant regulator, its influence is not universal for all photosynthesis-related nuclear genes. Some studies indicate that for certain genes, such as those involved in chlorophyll biosynthesis or some PSI subunits, the integrity of the cytochrome b₆f complex or signals from other pathways may be more critical than the PQ redox state itself. nih.govpublish.csiro.au

Plastoquinone in Plant Acclimation and Stress Response Mechanisms

Antioxidant Function of Plastoquinone (B1678516) in Oxidative Stress Mitigation

Plastoquinone is a key player in protecting plant cells from the damaging effects of reactive oxygen species (ROS), which are byproducts of aerobic metabolism and are particularly prevalent during photosynthesis. researchgate.netmdpi.com Its antioxidant capabilities are primarily executed by its reduced form, plastoquinol. frontiersin.orgnih.gov

Scavenging of Reactive Oxygen Species (ROS)

Plastoquinol is an effective scavenger of various ROS, including singlet oxygen and superoxide (B77818) anion radicals, within the chloroplasts of higher plants. researchgate.net The generation of ROS is an unavoidable consequence of oxygenic photosynthesis, and under stress conditions like high light, their production is enhanced. mdpi.comcapes.gov.br Plastoquinol directly neutralizes these harmful molecules, preventing them from causing oxidative damage to cellular components. numberanalytics.com For instance, it can react with superoxide to form hydrogen peroxide and plastosemiquinone. wikipedia.org This scavenging activity is crucial for preventing lipid peroxidation, protein oxidation, and DNA damage. frontiersin.orgnih.gov

The antioxidant mechanism of plastoquinol involves donating electrons to neutralize free radicals. numberanalytics.com Studies on isolated spinach thylakoid membranes have demonstrated that reduced PQ acts as a scavenger of toxic oxygen species generated under strong illumination. frontiersin.orgnih.gov In contrast, the oxidized form of plastoquinone can have an opposite, pro-oxidant effect. frontiersin.orgnih.gov

Role of Plastoquinol in Protecting Photosynthetic Apparatus

The photosynthetic apparatus, particularly PSII, is highly susceptible to damage from ROS. capes.gov.brcas.cz Plastoquinol plays a vital role in protecting these critical structures. By scavenging ROS directly within the thylakoid membranes where they are produced, plastoquinol helps to prevent the photooxidative damage that can lead to the degradation of photosynthetic pigments and proteins. researchgate.netfrontiersin.orgnih.gov

In PQ-depleted spinach PSII membranes, the external addition of plastoquinol was shown to efficiently scavenge singlet oxygen. frontiersin.org Furthermore, research on the green alga Chlamydomonas reinhardtii revealed a significant increase in the level of reduced PQ under high-light stress, highlighting its protective role. frontiersin.org This accumulation of plastoquinol is considered a defense response against oxidative stress, helping to maintain the function and integrity of the photosynthetic machinery. researchgate.net

Plastoquinone's Involvement in Light Acclimation Strategies

Plants have developed sophisticated mechanisms to acclimate to varying light conditions, and plastoquinone is a key regulator in these processes. Its redox state, the ratio of plastoquinol to plastoquinone, acts as a sensor and signaling molecule that triggers both short-term and long-term acclimation responses. nih.govresearchgate.net

Adjustments to High Light Intensity and Photoinhibition Prevention

Exposure to high light (HL) intensity can lead to an over-reduction of the photosynthetic electron transport chain, increasing the risk of photoinhibition and photodamage. cas.czcas.cz Plants acclimate to HL by adjusting the composition of their photosynthetic apparatus, including the size of the plastoquinone pool. ashs.org Under HL conditions, an increase in the total PQ pool size allows for a greater capacity for electron transport. ashs.org

The redox state of the PQ pool is a critical signal in this acclimation. A highly reduced PQ pool under HL activates various protective mechanisms. cas.cz For instance, the reduction of the PQ pool triggers the phosphorylation of light-harvesting complex II (LHCII) proteins, leading to their migration from PSII to PSI in a process called state transition, which helps to balance the excitation energy between the two photosystems. nih.gov

Furthermore, the plastid terminal oxidase (PTOX) can act as a safety valve when the PQ pool is highly reduced, oxidizing plastoquinol to plastoquinone and reducing oxygen to water. cas.cz This helps to keep the acceptor side of PSII oxidized and prevents photoinhibition. cas.cz Research has also shown that in plants lacking the PsbS protein, which is involved in non-photochemical quenching, there is a failure to properly express genes involved in plastoquinone biosynthesis during long-term HL acclimation, leading to increased ROS accumulation. nih.gov

Responses to Fluctuating Light Conditions

In natural environments, light intensity often fluctuates rapidly. The redox state of the plastoquinone pool is central to the plant's ability to respond to these changes. nih.gov Under fluctuating light, the PQ pool acts as a buffer for electrons and protons, helping to balance the electron flow between the two photosystems. mdpi.com

When light intensity suddenly increases, the PQ pool can become transiently over-reduced. This triggers photoprotective mechanisms such as non-photochemical quenching (NPQ), which dissipates excess light energy as heat. wur.nl The acidification of the thylakoid lumen, driven by proton accumulation from plastoquinol oxidation, is a key signal for activating NPQ. mdpi.comwur.nl

Studies on soybean have shown that under fluctuating light, there is an increase in the size of the functional PQ pool. mdpi.com This enhancement, along with an increase in cyclic electron flow around PSI which returns electrons to the PQ pool, helps to generate a proton gradient across the thylakoid membrane, stimulating heat dissipation and protecting the photosynthetic apparatus. mdpi.com

Role of Plastoquinone in Abiotic Stress Tolerance

Plastoquinone is integral to a plant's ability to tolerate various abiotic stresses, including drought, salinity, and extreme temperatures, which often lead to secondary oxidative stress. frontiersin.orgnih.gov The accumulation of plastoquinol under these conditions is a common defense mechanism. mdpi.com

Elevated levels of plastoquinone have been observed in plants exposed to a range of abiotic stresses. frontiersin.org For example, in Solanum nigrum plants treated with an elicitor that mimics pathogen attack, a significant increase in the total plastoquinone content was observed, suggesting its role in the defense response. bibliotekanauki.pl This increase in PQ biosynthesis is a factor that contributes to plant viability by protecting the photosynthetic apparatus from oxidative degradation. researchgate.net

Under heat stress, changes in the redox state of the PQ-pool and a redistribution of plastoquinone molecules are mechanisms that reflect and regulate the response of the photosynthetic apparatus. researchgate.net Similarly, increased levels of plastoquinol have been observed in plants exposed to high light in combination with low temperature and nutrient deficiency. mdpi.com The ability of plastoquinol to act as a potent antioxidant is a key factor in its contribution to abiotic stress tolerance, helping to mitigate the oxidative damage that is a common consequence of these adverse conditions. frontiersin.orgnih.gov

Heat Stress Responses and Redox Poise Alterations

High temperature stress significantly disrupts photosynthetic processes, with Photosystem II (PSII) being particularly vulnerable. cas.cz The redox state of the plastoquinone pool is a key indicator and mediator of the plant's response to heat. researchgate.net Under heat stress, a reduced capacity for CO₂ assimilation leads to an accumulation of ATP and NADPH. mdpi.com This surplus of reducing power can cause an over-reduction of the photosynthetic electron transport chain, including the PQ pool. mdpi.commdpi.com

Table 1: Effects of Heat Stress on Plastoquinone Pool Characteristics

| Organism | Stress Condition | Observed Effect on Plastoquinone (PQ) Pool | Reference |

|---|---|---|---|

| Grapevine (Vitis vinifera) | 5 days of high temperature | Increased reduction state of the PQ pool; significant decline in total PQ pool size. | mdpi.com |

| Barley (Hordeum vulgare) - Young Leaves | 40°C for 3 hours | Increased oxidation of the photoactive PQ pool. | researchgate.net |

| Barley (Hordeum vulgare) - Older Leaves | 40°C for 3 hours | Decreased size of the photoactive PQ pool and impeded electron flow from PSII. | researchgate.net |

| Tobacco (Nicotiana tabacum) | Heat Stress | The chloroplast Ndh complex mediates the dark reduction of the PQ pool. | oup.com |

| Rice (Oryza sativa) | High temperature (42°C) | The redox poise between PSI and PSII is more affected at high temperatures. PSI is more susceptible to heat stress than PSII. | nih.gov |

Ozone Exposure and Plastoquinone Pool Dynamics

Ozone (O₃) is a potent atmospheric pollutant that causes significant oxidative stress in plants. oup.com Upon entering the leaf through the stomata, O₃ breaks down into various reactive oxygen species (ROS) in the apoplast, initiating a cascade of damage. oup.com The photosynthetic apparatus is a primary target of ozone-induced stress. Research has shown a direct link between ozone exposure and the dynamics of the plastoquinone pool.

In studies on barley, exposure to moderate levels of ozone for 4 hours resulted in an increased reduction state of the plastoquinone pool in mature, dark-adapted leaves. oup.comnih.gov This response was linked to the activity of the plastid NAD(P)H-plastoquinone-oxidoreductase (Ndh) complex, which was more abundant and active in mature leaves compared to young leaves. nih.gov The function of the Ndh complex appears to help maintain non-photochemical quenching (qN), a key photoprotective mechanism, by poising the redox state of the electron transport chain. oup.comnih.gov In ozone-sensitive Arabidopsis accessions, O₃-induced damage was associated with a low quantum yield of electron transfer from Photosystem II to plastoquinone, indicating a disruption in PQ's function as an electron carrier. oup.com These findings suggest that the plastoquinone pool's redox state is a critical component of the plant's response to ozone, influencing the degree of photoinhibition and oxidative damage. oup.comnih.gov

Table 2: Plastoquinone Pool Dynamics in Response to Ozone Exposure

| Organism | Ozone Treatment | Key Finding Related to Plastoquinone (PQ) | Reference |

|---|---|---|---|

| Barley (Hordeum vulgare) - Mature Leaves | Moderate O₃ concentration for 4h | Increased reduction state of the PQ pool in the dark; linked to Ndh complex activity. | oup.comnih.gov |

| Barley (Hordeum vulgare) - Young Leaves | Moderate O₃ concentration for 4h | No significant Ndh complex activity; greater decrease in non-photochemical quenching (qN). | nih.gov |

| Arabidopsis thaliana (O₃-sensitive accessions) | Acute O₃ exposure | O₃-induced lesions were associated with a decreased quantum yield of electron transfer from PSII to plastoquinone. | oup.com |

Interplay with Other Metabolic Pathways During Stress

The role of plastoquinone during stress extends beyond the direct regulation of photosynthetic electron flow. Its biosynthesis and redox state are interconnected with other crucial metabolic pathways, including the production of photoprotective compounds and the modulation of hormone signaling networks. frontiersin.org

Linkages to Carotenoid Biosynthesis and Photoprotection

Carotenoids are essential pigments that serve dual roles in photosynthesis: light harvesting and photoprotection. nih.gov They protect the photosynthetic apparatus from photo-oxidative damage by quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species. nih.govoup.com The biosynthesis of carotenoids is intrinsically linked to plastoquinone.

Specifically, plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS). frontiersin.orgnih.gov PDS catalyzes the desaturation of phytoene, a critical, early step in the carotenoid biosynthesis pathway. nih.gov This process requires an electron acceptor, and the oxidized form of plastoquinone fulfills this role. frontiersin.orgnih.gov Consequently, any disruption in the biosynthesis or availability of plastoquinone directly impairs carotenoid production. annualreviews.org Mutants deficient in plastoquinone accumulate phytoene and lack downstream carotenoids, leading to a photobleached phenotype because they cannot adequately protect themselves from light-induced damage. annualreviews.orgmdpi.com This linkage underscores a coordinated mechanism where the PQ pool not only participates in electron transport but also enables the synthesis of compounds necessary to protect that very system from the dangers of excess light, a common consequence of many abiotic stresses. openagriculturejournal.com

Table 3: Plastoquinone's Role in Carotenoid Biosynthesis

| Metabolic Process | Key Enzyme | Role of Plastoquinone (PQ) | Consequence of PQ Deficiency | Reference |

|---|---|---|---|---|

| Carotenoid Biosynthesis | Phytoene Desaturase (PDS) | Acts as an essential cofactor (electron acceptor) for the desaturation of phytoene. | Accumulation of phytoene, lack of downstream carotenoids, and a photobleached phenotype. | frontiersin.orgnih.govannualreviews.org |

Modulation of Hormone-Related Pathways

The redox state of the plastoquinone pool is a significant source of retrograde signals from the chloroplast to the nucleus, influencing gene expression and broader stress responses, including those mediated by phytohormones. nih.gov While many connections are indirect, stemming from PQ's role in producing reactive oxygen species (ROS) which are themselves potent signaling molecules, more direct links are being uncovered. mdpi.comnih.gov

For example, research has connected Fibrillin 5 (FBN5), a protein essential for the plastoquinone-9 biosynthetic pathway, to the production of the plant hormone jasmonate under photosynthetic stress. frontiersin.org Jasmonates are key regulators of plant defense and development. This suggests that perturbations in PQ synthesis could directly modulate jasmonate-related stress response pathways. frontiersin.org Furthermore, other studies have shown that certain hormones can influence the PQ pool. Brassinosteroids, a class of steroidal hormones, have been reported to alleviate salt stress by helping to maintain the oxidation state of the plastoquinone pool and the efficiency of PSII. researchgate.net The interplay with salicylic (B10762653) acid (SA) is also critical; SA is a key hormone in plant defense, and its synthesis and signaling are closely tied to the redox state of the cell, which is heavily influenced by the PQ pool. researchgate.net This interplay creates a complex signaling network where the chloroplast's operational status, reported by the PQ pool, can modulate systemic, hormone-driven acclimation and defense strategies. frontiersin.orgresearchgate.net

Advanced Research Methodologies for Plastoquinone Studies

Spectroscopic Techniques for Analyzing Plastoquinone (B1678516) Redox State and Kinetics

Spectroscopic methods are non-invasive and provide real-time information on the function of the photosynthetic machinery, making them invaluable for studying the plastoquinone (PQ) pool.

Chlorophyll (B73375) a fluorescence is a powerful tool for probing the efficiency of photosystem II (PSII) photochemistry and the redox state of its electron acceptors, including the PQ pool. oup.commdpi.com The fast fluorescence induction curve, known as the OJIP transient, plots fluorescence intensity over a logarithmic time scale following the onset of saturating light. oup.comcas.cz The distinct steps in this transient—O, J, I, and P—reflect the sequential reduction of the electron acceptors in PSII. nih.gov

The O-J phase is considered the photochemical phase and is primarily related to the net reduction of Qₐ, the primary quinone acceptor of PSII. cas.cznih.gov The subsequent J-I and I-P phases are influenced by the reduction of the secondary quinone acceptor, Qₑ, and the rest of the PQ pool. nih.gov Quantitative analysis of OJIP curves can reveal detailed information about the flow of electrons through PSII and into the PQ pool. nih.gov For example, a detailed fluorometric analysis of PSII assembly intermediates showed differences in their OJIP profiles, revealing a destabilization of the Qₐ⁻ state. biorxiv.org

Table 1: Interpretation of OJIP Transient Phases

| Phase | Time Scale (approx.) | Primary Event Reflected |

|---|---|---|

| O-J | 0 - 2 ms (B15284909) | Photochemical phase: Net reduction of Qₐ to Qₐ⁻. cas.cznih.gov |

| J-I | 2 - 30 ms | Thermal phase: Reduction of Qₑ to Qₑ⁻ and Qₑ to Qₑ²⁻. nih.gov |

| I-P | 30 - 500 ms | Thermal phase: Full reduction of the intersystem electron transport chain, including the PQ pool. nih.gov |

Another key parameter derived from fluorescence measurements is photochemical quenching (qP). This parameter quantifies the fraction of open PSII reaction centers, where the primary acceptor Qₐ is oxidized and ready to accept an electron. mdpi.comresearchgate.net Therefore, qP serves as an indicator of the redox state of the PQ pool; a decrease in qP signifies a more reduced PQ pool. mdpi.comresearchgate.net Studies have shown that the redox state of the PQ pool, as measured by qP, is crucial for plant acclimation to stress by regulating photosynthetic gene expression. researchgate.net For instance, under moderate drought stress, the redox status of the plastoquinone pool (monitored via qP) was found to initiate an acclimation response in sweet basil leaves. researchgate.net

Flash-induced absorption spectroscopy is a powerful technique for measuring the kinetics of electron transfer reactions among the various components of the photosynthetic chain. osti.gov By applying short, saturating flashes of light, researchers can trigger single turnovers of the photosystems and monitor the subsequent redox changes of specific components by measuring changes in their light absorption at characteristic wavelengths. nih.govmsu.ru

This method has been instrumental in elucidating the kinetics of plastoquinol-plastocyanin oxidoreductase (cytochrome b₆f complex) and its interaction with the PQ pool. For example, with dark-adapted chloroplasts where the PQ pool is oxidized, a pair of short flashes is required to achieve significant reduction of cytochrome b, demonstrating its reduction by plastoquinol formed after two photochemical turnovers in PSII. osti.gov When the PQ pool is pre-reduced, both the reduction and subsequent oxidation of cytochrome b are accelerated. osti.gov

Furthermore, flash-induced electrochromic shift analysis (ΔA₅₁₈) allows for monitoring the formation of the transmembrane electric field, which is coupled to electron and proton transport. nih.gov The decay kinetics of this signal can provide information on the activation state of the chloroplast ATP synthase, which is influenced by the proton gradient generated during PQH₂ oxidation by the cytochrome b₆f complex. nih.gov By measuring flash-induced absorption changes at 830 nm, which reflect the redox state of the PSII primary donor P680, researchers can study the kinetics of charge separation and recombination events that are functionally linked to the state of the quinone acceptors Qₐ and Qₑ. msu.ru

Molecular and Genetic Approaches in Plastoquinone Research

The combination of classical genetics with modern molecular biology has been essential for identifying the genes involved in plastoquinone biosynthesis and for understanding its broader physiological roles.

The generation and analysis of mutants with defects in PQ biosynthesis have been fundamental to dissecting the biosynthetic pathway and confirming the essential functions of PQ. nih.govfrontiersin.org In Arabidopsis thaliana, mutants have been identified through screening for albino or pale green phenotypes. nih.gov For example, the apg1 (albino or pale green 1) mutant, identified through Ds-tagged mutagenesis, lacks PQ, cannot survive past the seedling stage on soil, and has a severely impaired chloroplast structure. nih.govfrontiersin.org

Characterization of such mutants typically involves a combination of techniques:

Phenotypic Analysis: Observing visual characteristics like plant color, size, and viability.

Biochemical Analysis: Using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of PQ and its precursors, confirming the specific metabolic block. iastate.edunih.gov

Photosynthetic Activity Measurement: Using chlorophyll fluorescence (as described in 6.1.1) and oxygen evolution measurements to assess the impact of PQ deficiency on photosynthetic electron transport. iastate.edu

Ultrastructural Analysis: Employing transmission electron microscopy to examine chloroplast and thylakoid membrane organization. The apg1 mutant, for instance, shows a decreased number of lamellae. nih.govfrontiersin.org

Similar approaches in cyanobacteria, such as the generation of menA or menB mutants (involved in phylloquinone biosynthesis), have provided a framework for studying quinone function through targeted gene replacement with antibiotic resistance cassettes, followed by detailed characterization. iastate.edu

Table 2: Characterization of a Plastoquinone-Deficient Mutant (apg1)

| Characteristic | Wild-Type Arabidopsis | apg1 Mutant |

|---|---|---|

| Phenotype | Green, viable | Albino/pale green, seedling lethal nih.govfrontiersin.org |

| Plastoquinone-9 Content | Normal | Absent nih.govfrontiersin.org |

| Chlorophyll Content | Normal | Reduced nih.govfrontiersin.org |

| Chloroplast Structure | Well-developed grana | Reduced number of lamellae nih.govfrontiersin.org |

The redox state of the PQ pool is a critical signal that regulates the expression of nuclear and chloroplast genes, a process known as retrograde signaling. researchgate.netuni-bielefeld.de Transcriptomics, particularly through the use of DNA microarrays and RNA-sequencing, allows for the global analysis of gene expression in response to changes in the PQ pool's redox state. nih.govuni-bielefeld.de

By manipulating the PQ redox state using specific inhibitors like DCMU (which blocks electron flow from Qₐ to Qₑ, leading to an oxidized PQ pool) and DBMIB (which prevents PQH₂ oxidation, causing a reduced PQ pool), researchers can identify genes whose expression is under redox control. researchgate.net For example, a microarray analysis in Arabidopsis revealed that hundreds of genes were differentially expressed in response to the PQ redox state. nih.gov Such studies have shown that the expression of genes encoding components of the photosynthetic apparatus, antioxidant enzymes, and metabolic pathways are modulated by signals originating from the PQ pool. researchgate.netuni-bielefeld.de This approach helps to build a comprehensive picture of the signaling networks that allow plants to acclimate to changing light conditions. uni-bielefeld.de

The advent of targeted genome editing technologies, most notably the CRISPR/Cas9 system, has revolutionized functional gene analysis. bio-rad.comneb.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. neb.com The cell's natural DNA repair mechanisms—either the error-prone non-homologous end joining (NHEJ) or the precise homology-directed repair (HDR)—are then harnessed to introduce targeted mutations, such as gene knockouts or specific nucleotide substitutions. bio-rad.comneb.com

In the context of plastoquinone research, CRISPR/Cas9 offers several advantages over random mutagenesis:

Precision: It allows for the targeted inactivation of specific genes identified through transcriptomics or mutant screens, providing definitive proof of their function in PQ biosynthesis or signaling. frontiersin.org

Efficiency: It can be used to generate mutants in organisms where traditional genetic approaches are difficult. d-nb.info

Multiplexing: It enables the simultaneous knockout of multiple genes, which is crucial for studying gene families or overcoming functional redundancy. d-nb.infonih.gov

This technology can be applied to precisely edit genes encoding enzymes in the PQ biosynthetic pathway (e.g., solanesyl diphosphate (B83284) synthase) or putative components of the PQ redox signaling pathway to meticulously dissect their roles in vivo. frontiersin.orgresearchgate.net

Biochemical and Biophysical Techniques for Studying Plastoquinone Interactions

The investigation of plastoquinone and its interactions with photosynthetic protein complexes relies on a suite of sophisticated biochemical and biophysical methodologies. These techniques enable the isolation of the relevant protein complexes, the detailed analysis of their composition, and the high-resolution structural determination of plastoquinone binding sites.

Isolation and Characterization of Photosynthetic Protein Complexes

The initial and critical step in studying plastoquinone interactions is the isolation and purification of the photosynthetic protein complexes with which it associates, primarily Photosystem II (PSII) and the Cytochrome b6f complex. The integrity and purity of these isolated complexes are paramount for subsequent functional and structural analyses.

A common strategy for isolating these membrane-bound protein complexes involves the solubilization of thylakoid membranes using detergents. oup.com For instance, n-dodecyl-β-D-maltoside is frequently used to gently extract protein complexes from the lipid bilayer. oup.com Following solubilization, various chromatographic and centrifugation techniques are employed for purification. Sucrose density gradient ultracentrifugation is a widely used method to separate different protein complexes based on their size and density. springernature.comresearchgate.netupol.cz This technique has been successfully applied to isolate both PSII-LHCII supercomplexes and the Cytochrome b6f complex from spinach chloroplasts. springernature.comresearchgate.netresearchgate.net

Further purification can be achieved through methods like affinity chromatography, gel filtration chromatography, and ion-exchange chromatography. upol.cznih.gov For example, heparin-Sepharose chromatography has been used to purify a mixture of chloroplast proteins with affinities for nucleotides. researchgate.net The purity and composition of the isolated complexes are then assessed using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Blue-Native PAGE (BN-PAGE). oup.comnih.gov BN-PAGE is particularly useful for separating intact protein complexes under non-denaturing conditions, allowing for the analysis of their native oligomeric states. oup.com

Once isolated, the protein complexes are characterized to confirm their identity and functional integrity. Spectrophotometric methods are used to determine the content of specific components like cytochrome f, P700, and chlorophyll. nih.govfrontiersin.org The activity of the complexes can be assayed by measuring parameters such as oxygen evolution for PSII. researchgate.net For example, electron transfer measurements using artificial electron donors and acceptors can confirm that the isolated PSII centers are active. researchgate.net

The characterization of these isolated complexes provides crucial information about their subunit composition and stoichiometry. For example, electrophoretic analyses have shown that the Cytochrome b6f complex exists as a dimer containing several large and small subunits. springernature.comresearchgate.net Similarly, different oligomeric forms of PSII, such as monomers and dimers, have been identified. researchgate.net These detailed characterizations are essential for understanding the structural and functional context of plastoquinone binding and transport.

| Technique | Purpose | Key Findings |

| Detergent Solubilization (e.g., n-dodecyl-β-D-maltoside) | Extraction of protein complexes from thylakoid membranes. | Enables the gentle release of intact protein complexes for further purification. oup.com |

| Sucrose Density Gradient Ultracentrifugation | Separation of protein complexes based on size and density. | Successful isolation of PSII-LHCII supercomplexes and Cytochrome b6f complex. springernature.comresearchgate.netresearchgate.net |

| Polyacrylamide Gel Electrophoresis (PAGE) | Assessment of purity and subunit composition. | BN-PAGE separates native complexes, while SDS-PAGE separates individual subunits. oup.comnih.gov |

| Spectrophotometry | Quantification of specific components (e.g., cytochromes, chlorophyll). | Determines the stoichiometry of components within the isolated complexes. nih.govfrontiersin.org |

| Functional Assays (e.g., oxygen evolution) | Measurement of the biological activity of isolated complexes. | Confirms the functional integrity of the purified protein complexes. researchgate.net |

Application of Specific Chemical Inhibitors in Mechanistic Studies

The elucidation of the mechanisms of photosynthetic electron transport, particularly the role of plastoquinone, has been greatly aided by the use of specific chemical inhibitors. These molecules act by binding to specific sites within the electron transport chain, thereby blocking electron flow at distinct steps. This allows researchers to dissect the sequence of events and to probe the function of individual components.

Photosynthetic Electron Transport Chain Inhibitors (e.g., DCMU, DBMIB)

Two of the most well-characterized and widely used inhibitors in the study of photosynthetic electron transport are 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB). These inhibitors target different points in the electron transport chain, providing complementary information about the process.

DCMU (Diuron) is a potent and specific inhibitor of Photosystem II. It acts by blocking the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. DCMU competes with plastoquinone for binding to the QB site on the D1 protein of the PSII reaction center. nih.govnih.gov By occupying this site, DCMU prevents the binding of plastoquinone, thereby interrupting the electron transfer chain between PSII and the cytochrome b6f complex. The use of DCMU has been instrumental in defining the function of the QB binding site and in studying the turnover of the D1 protein.